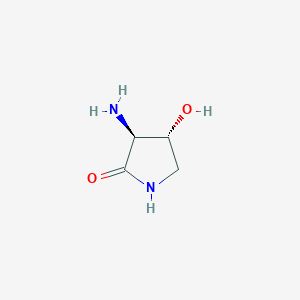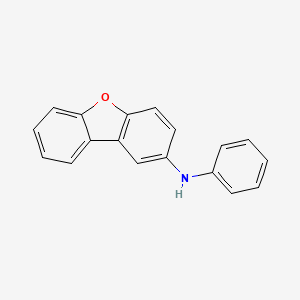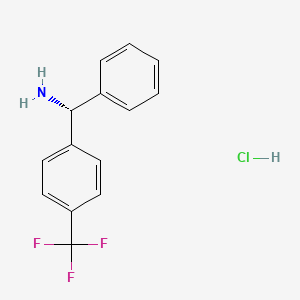
Diethyl (4-(5-oxido-10H-phenothiazin-10-yl)butyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (4-(5-oxido-10H-phenothiazin-10-yl)butyl)phosphonate is a complex organic compound with a molecular formula of C20H26NO4PS and a molecular weight of 407.46 g/mol . This compound is characterized by the presence of a phenothiazine core, which is a tricyclic structure containing sulfur and nitrogen atoms, and a phosphonate group, which is an ester of phosphonic acid.
Méthodes De Préparation
The synthesis of Diethyl (4-(5-oxido-10H-phenothiazin-10-yl)butyl)phosphonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phenothiazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the butyl chain: The phenothiazine core is then alkylated with a butyl halide in the presence of a strong base.
Oxidation: The phenothiazine derivative is oxidized to introduce the oxido group.
Phosphonation: Finally, the compound is treated with diethyl phosphite under suitable conditions to form the phosphonate ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Diethyl (4-(5-oxido-10H-phenothiazin-10-yl)butyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The oxido group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the oxido group, typically using reducing agents like lithium aluminum hydride.
Substitution: The phenothiazine core can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The phosphonate ester can be hydrolyzed to the corresponding phosphonic acid under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Diethyl (4-(5-oxido-10H-phenothiazin-10-yl)butyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s phenothiazine core is known for its biological activity, including antimicrobial and antipsychotic properties, making it a subject of study in medicinal chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and infections.
Mécanisme D'action
The mechanism of action of Diethyl (4-(5-oxido-10H-phenothiazin-10-yl)butyl)phosphonate involves its interaction with various molecular targets. The phenothiazine core can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in oxidative stress pathways, providing neuroprotective effects. The phosphonate group may also interact with metal ions, affecting their biological availability and activity .
Comparaison Avec Des Composés Similaires
Diethyl (4-(5-oxido-10H-phenothiazin-10-yl)butyl)phosphonate can be compared with other phenothiazine derivatives, such as chlorpromazine and promethazine. While these compounds share a similar core structure, this compound is unique due to the presence of the phosphonate group, which imparts different chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in research and industry .
Propriétés
IUPAC Name |
10-(4-diethoxyphosphorylbutyl)phenothiazine 5-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26NO4PS/c1-3-24-26(22,25-4-2)16-10-9-15-21-17-11-5-7-13-19(17)27(23)20-14-8-6-12-18(20)21/h5-8,11-14H,3-4,9-10,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXUDDOHLRECIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26NO4PS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,4,5,5-Tetramethyl-2-[cis-2-methylcyclopropyl]-1,3,2-dioxaborolane](/img/structure/B8228770.png)


![5-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8228784.png)









![4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole](/img/structure/B8228877.png)
